molecular formula C14H12F2O2 B3043119 Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate CAS No. 73790-00-8

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

Cat. No.: B3043119
CAS No.: 73790-00-8
M. Wt: 250.24 g/mol
InChI Key: UQNFARFISCQQSS-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate is an organic compound with the molecular formula C14H12F2O2 and a molecular weight of 250.24 g/mol . This compound is characterized by the presence of a naphthyl group attached to a difluoroacetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate typically involves the reaction of 1-naphthylacetic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of fluorinated compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a naphthyl group and a difluoroacetate moiety, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNFARFISCQQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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